

Toonaciliatin M: A Technical Guide to its Antifungal Activity

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Compound of Interest

Compound Name: Toonaciliatin M

Cat. No.: B15364436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of **Toonaciliatin M**, a pimaradiene-type diterpenoid isolated from Toona ciliate. The document focuses on its antifungal properties, presenting the available quantitative data, a detailed experimental protocol for its activity screening, and a visual representation of the experimental workflow.

Biological Activity of Toonaciliatin M

The primary biological activity identified for **Toonaciliatin M** is its antifungal action. Specifically, it has been shown to be effective against the dermatophyte *Trichophyton rubrum*, a fungus responsible for common skin and nail infections in humans.

Data Presentation

The antifungal efficacy of **Toonaciliatin M** is quantified by its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound	Target Organism	Biological Activity	Quantitative Data
Toonaciliatin M	<i>Trichophyton rubrum</i>	Antifungal	MIC: 12.5 µg/mL ^[1]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of **Toonaciliatin M** against *Trichophyton rubrum*. This protocol is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for antifungal susceptibility testing of filamentous fungi.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.1. Inoculum Preparation

- Culture *Trichophyton rubrum* on a suitable medium for conidial formation, such as potato dextrose agar, and incubate at 28-35°C for 7 days to promote sporulation.
- Harvest the fungal colonies by gently probing the surface with a sterile pipette tip in the presence of sterile saline (0.9%).
- To separate the microconidia from hyphal fragments, filter the suspension through a sterile Whatman filter paper (No. 40).
- Adjust the final inoculum concentration to approximately $0.5-5 \times 10^4$ colony-forming units (CFU)/mL using a spectrophotometer or hemocytometer.

2.2. Broth Microdilution Assay

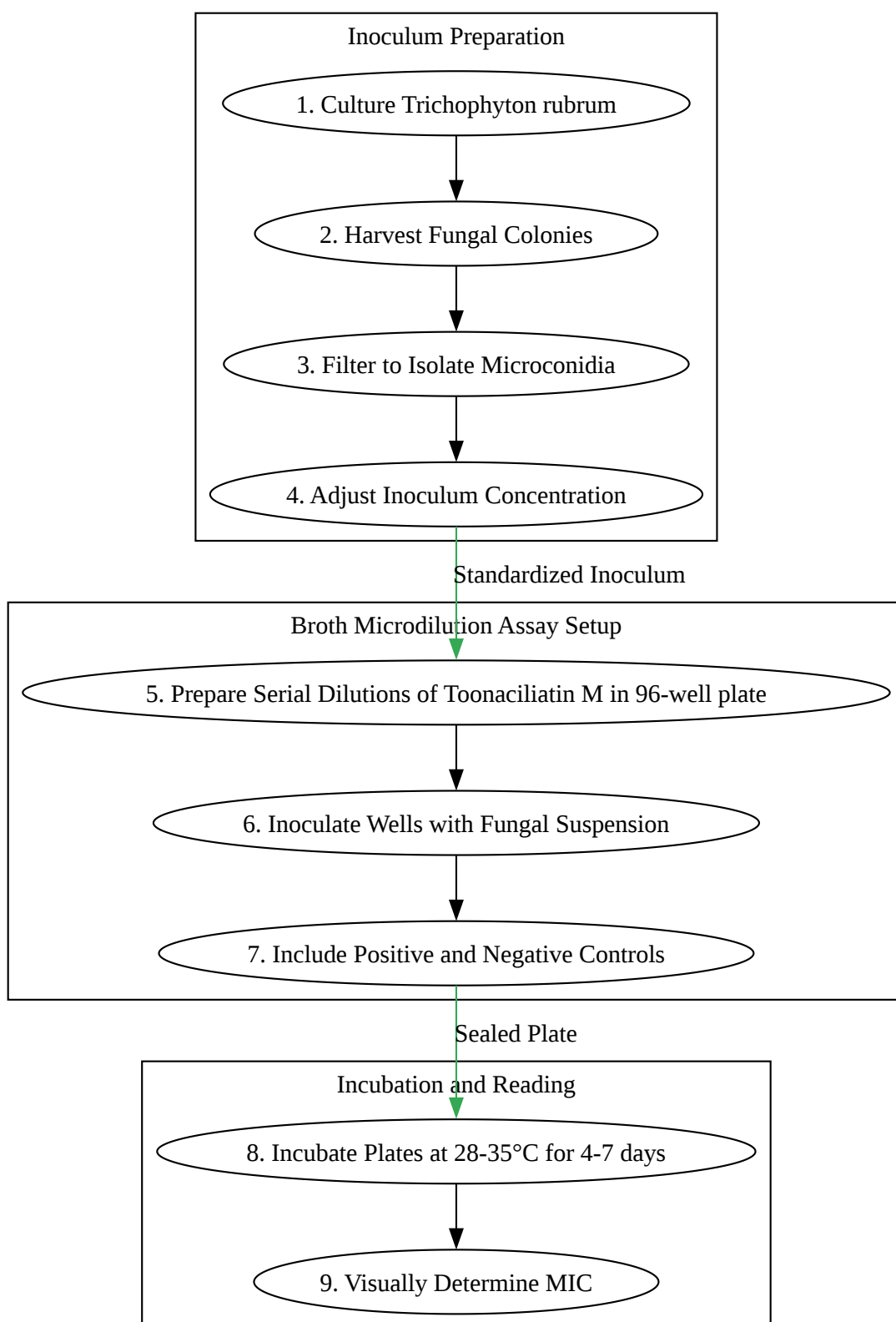
- Perform the assay in sterile, 96-well flat-bottom microtiter plates.
- Use RPMI 1640 medium, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0, as the test medium.
- Prepare a stock solution of **Toonaciliatin M** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and perform serial twofold dilutions in the RPMI 1640 medium to achieve a range of final test concentrations.
- Dispense 100 μ L of each twofold drug dilution into the wells of the microtiter plate.
- Inoculate each well with 100 μ L of the prepared *Trichophyton rubrum* inoculum suspension.

- Include a positive control (inoculum without the test compound) and a negative control (medium only) on each plate.
- Seal the plates and incubate at 28-35°C for 4 to 7 days.

2.3. Determination of MIC

- Following the incubation period, visually inspect the microtiter plates for fungal growth.
- The MIC is defined as the lowest concentration of **Toonaciliatin M** that causes a significant inhibition of fungal growth (typically $\geq 80\%$) compared to the positive control.

Visualizations



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